molecular formula C6H4N2O5 B12865878 4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid

4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B12865878
M. Wt: 184.11 g/mol
InChI Key: CQJRCLJRNVODJQ-UHFFFAOYSA-N
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Description

4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H4N2O5 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of a pyrrole derivative followed by formylation. One common method includes the nitration of 1H-pyrrole-2-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitro-1H-pyrrole-2-carboxylic acid is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 4-position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: 4-Carboxy-3-nitro-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-Formyl-3-amino-1H-pyrrole-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The formyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-1H-pyrrole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-1H-pyrrole-2-carboxylic acid: Lacks the formyl group, limiting its ability to participate in formylation reactions.

    4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Contains additional methyl groups, which can influence its chemical reactivity and biological activity.

Uniqueness

4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both formyl and nitro groups on the pyrrole ring

Properties

Molecular Formula

C6H4N2O5

Molecular Weight

184.11 g/mol

IUPAC Name

4-formyl-3-nitro-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H4N2O5/c9-2-3-1-7-4(6(10)11)5(3)8(12)13/h1-2,7H,(H,10,11)

InChI Key

CQJRCLJRNVODJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N1)C(=O)O)[N+](=O)[O-])C=O

Origin of Product

United States

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